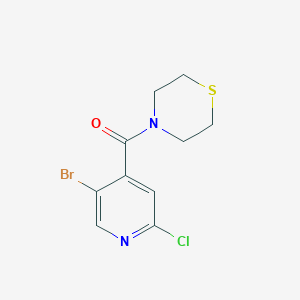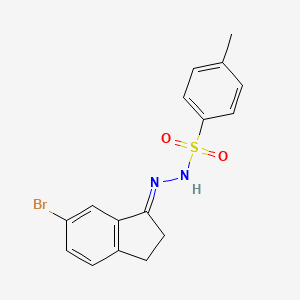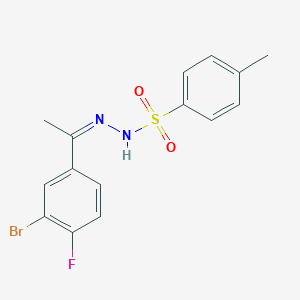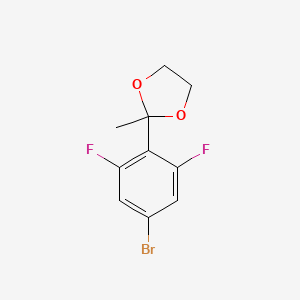
(1S,1'S)-(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine), 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine), 97%, or OPPP for short, is a chiral phosphine ligand that is widely used in organic synthesis. It is a bidentate ligand with two phosphorus atoms, each of which is linked to two aromatic rings. OPPP is known for its ability to form stable complexes with various transition metals, and its chiral structure allows it to be used in asymmetric catalysis. OPPP has been used in the synthesis of a wide range of compounds, including drugs, natural products, and materials.
科学的研究の応用
OPPP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including drugs, natural products, and materials. It has also been used in asymmetric catalysis, where its chiral structure allows it to efficiently catalyze reactions with enantioselectivity. OPPP has been used in the synthesis of complex molecules, such as peptides and carbohydrates, and has been used to form stable complexes with transition metals.
作用機序
OPPP forms stable complexes with transition metals due to its bidentate structure. The two phosphorus atoms of OPPP can form coordinate bonds with two metal atoms, forming a cyclic structure. This structure allows the ligand to effectively stabilize the transition metal, and can also be used to modify the electronic properties of the metal, which can be used to control the reactivity of the metal.
Biochemical and Physiological Effects
OPPP has not been studied for its biochemical or physiological effects. As OPPP is not a drug or a food additive, it is not expected to have any significant effects on human health.
実験室実験の利点と制限
OPPP is a versatile ligand that is widely used in organic synthesis. It is a bidentate ligand, which allows it to form stable complexes with transition metals. It is also chiral, which makes it useful for asymmetric catalysis. OPPP is relatively inexpensive and easy to synthesize, making it an attractive option for lab experiments. However, it can be difficult to control the reactivity of the transition metals when using OPPP, which can lead to unwanted side reactions.
将来の方向性
There are several potential future directions for OPPP. It could be used to synthesize more complex molecules, such as peptides and carbohydrates. It could also be used to form more stable complexes with transition metals, which could lead to improved control over the reactivity of the metal. OPPP could also be used in asymmetric catalysis to synthesize enantiomerically pure compounds. Finally, OPPP could be used in the synthesis of materials, such as polymers and nanomaterials.
合成法
OPPP is synthesized through a two-step process. The first step involves the reaction of 2,1-phenylenebis(methoxy)phosphine with 2-methoxy-4-methylthiophene in the presence of a catalyst, such as a palladium or nickel complex. This reaction forms a phosphine-thiophene adduct, which is then oxidized with hydrogen peroxide to form OPPP. The reaction is typically carried out in a polar solvent, such as methanol or water, and can be performed at room temperature.
特性
IUPAC Name |
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O3P2/c1-39-31-21-9-13-25-35(31)42(29-17-5-3-6-18-29)37-27-15-11-23-33(37)41-34-24-12-16-28-38(34)43(30-19-7-4-8-20-30)36-26-14-10-22-32(36)40-2/h3-28H,1-2H3/t42-,43-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPCZTZUHIRHD-MJPWBCPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4[P@@](C5=CC=CC=C5)C6=CC=CC=C6OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O3P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)
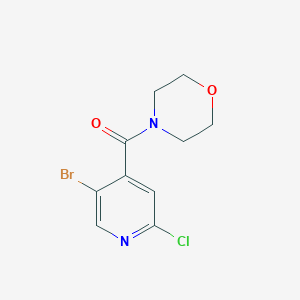
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)

![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
